
5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺
描述
5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by an aminocarbonyl group at position 3 .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .
Molecular Structure Analysis
The molecular formula of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is C6H9N5O. The molecular weight is 167.17 g/mol. The compound is canonicalized and has a complexity of 192 .
Chemical Reactions Analysis
The compound is a part of the class of triazoles and has a role as a human urinary metabolite and a drug metabolite . It is also found that the cationic form of 5-amino-1H-1,2,4-triazole-3-carboxamide can decrease the sensitivity and elevate the nitrogen content of the target salts effectively .
Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 96.7 Ų and contains 12 heavy atoms. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2 .
科学研究应用
药物化学
1,2,4-三唑衍生物在药物化学中很突出,因为它们能够充当药效团,参与与生物受体的氢键和偶极相互作用 . 5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺的具体结构可能提供与酶或受体的独特相互作用,这可能导致开发具有更高疗效和选择性的新药物。
抗菌剂
1,2,4-三唑化合物中存在的N–C–S键与抗菌特性有关 . 因此,5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺可用于合成新的抗菌剂,有助于对抗细菌和真菌的耐药菌株。
农业化学
在农业化学领域,1,2,4-三唑衍生物用于创建可以充当除草剂、杀菌剂和植物生长调节剂的化合物 . 可以探索5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺的结构属性,以开发更有效和环境友好的新型农用化学品。
材料科学
1,2,4-三唑的独特性能使其适用于材料科学中的应用,例如开发新的聚合物或涂料 . 5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺可能是创建具有所需热或机械性能的材料的关键成分。
含能材料
研究表明,1,2,4-三唑的衍生物,如5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺,可用于合成含能盐。 这些化合物由于其高氮含量和热稳定性,在推进剂和炸药中具有应用 .
有机催化剂
1,2,4-三唑衍生物可以在各种化学反应中用作有机催化剂。 5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺的具体结构可能提供独特的催化能力,这可能导致更有效的合成过程 .
抗癌研究
1,2,4-三唑骨架通常因其潜在的抗癌活性而受到探索5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺可以研究其对癌细胞的疗效,这可能导致新的治疗选择 .
生物化学研究
作为生物化学研究中的工具,5-氨基-N-环丙基-1H-1,2,4-三唑-3-甲酰胺可用于研究酶抑制、受体结合或作为更复杂的生物化学化合物的构建块 .
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that 5-amino-n-cyclopropyl-1h-1,2,4-triazole-3-carboxamide may also affect multiple pathways .
Pharmacokinetics
Similar compounds have been noted for their excellent bioavailability , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide. For instance, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can affect its stability. Furthermore, the compound’s action may be influenced by factors such as pH, presence of other molecules, and specific cellular environments .
生化分析
Biochemical Properties
5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism, potentially inhibiting or modulating their activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its mechanism of action in biological systems .
Cellular Effects
The effects of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications and safety assessment .
Metabolic Pathways
5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and energy production. These interactions can influence metabolic flux and alter the levels of specific metabolites, leading to changes in cellular function and behavior. The compound’s impact on metabolic pathways is a key area of research for understanding its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. These interactions can influence the compound’s localization and accumulation, affecting its efficacy and potential side effects .
Subcellular Localization
5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
3-amino-N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6-9-4(10-11-6)5(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPBNDUSPMBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215883 | |
| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-57-6 | |
| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)


![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)

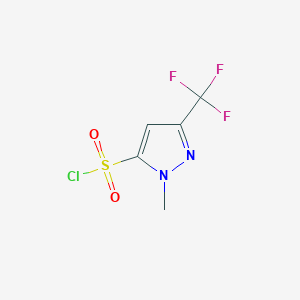
![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)
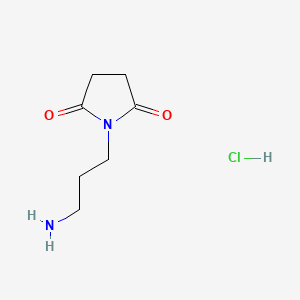
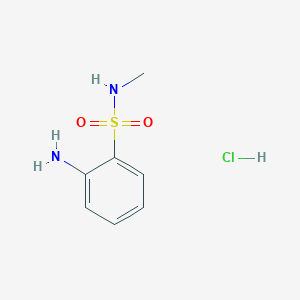
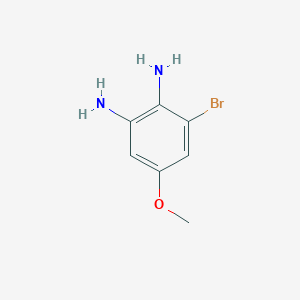
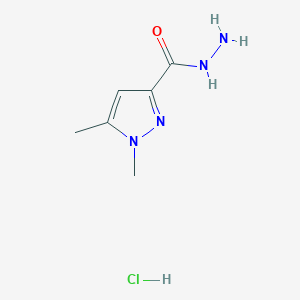
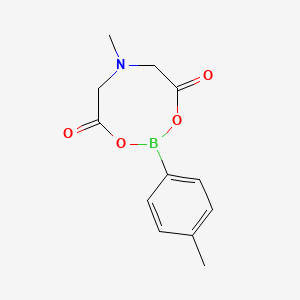
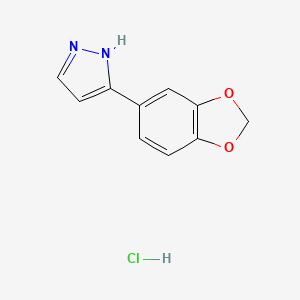
![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)
